molecular formula C6H3BrCl3NO B8202985 2-Bromo-4,5,6-trichloro-3-methoxypyridine

2-Bromo-4,5,6-trichloro-3-methoxypyridine

Cat. No.: B8202985
M. Wt: 291.4 g/mol
InChI Key: SLGAWMHJAWCMKI-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6-trichloro-3-methoxypyridine is a halogenated pyridine derivative featuring bromine, chlorine, and methoxy substituents. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and dye synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

2-bromo-4,5,6-trichloro-3-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl3NO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAWMHJAWCMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1Br)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6-trichloro-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 4,5,6-trichloro-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6-trichloro-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4,5,6-trichloro-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6-trichloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing its biological effects. The methoxy group can also play a role in the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 2-Bromo-4-iodo-3-methoxypyridine (CAS 1261365-82-5): Structure: Bromine at position 2, iodine at position 4, methoxy at position 3. Key Differences: Replacement of chlorines with iodine increases molecular weight (C6H5BrINO vs. C6H4BrCl3NO) and polarizability, influencing its utility in Suzuki-Miyaura couplings . Applications: Used in synthesizing iodine-containing heterocycles for medicinal chemistry.
  • 2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0) :

    • Structure : Bromine at position 2, chlorine at position 6, methoxy at position 3.
    • Key Differences : Reduced halogenation (one chlorine vs. three chlorines) lowers steric hindrance, enhancing solubility in organic solvents.
    • Toxicity : Chlorinated pyridines are associated with bioaccumulation risks (log KOW ~2.1–3.5) .

Analytical and Regulatory Insights from Analogous Compounds

  • 2-Bromo-4,6-dinitroaniline :

    • Detected Levels : Up to 282 µg/g in textiles, exceeding REACH limits (30 µg/g) due to mutagenicity risks .
    • Comparison : Unlike 2-bromo-4,5,6-trichloro-3-methoxypyridine, this compound lacks a methoxy group but shares bromine and nitro substituents, contributing to high polarity and adsorption in GC systems .
  • 3-Bromo-5-Methoxypyridine (CAS 50720-12-2) :

    • Structure : Bromine at position 3, methoxy at position 4.
    • Applications : A precursor for antitumor agents and kinase inhibitors. The absence of chlorine reduces environmental persistence compared to trichloro analogs .

Physicochemical and Environmental Properties

Compound Molecular Formula Halogen Substituents Log KOW (Estimated) REACH Compliance
This compound* C6H3BrCl3NO Br (C2), Cl (C4, C5, C6) ~3.2 (predicted) Likely non-compliant
2-Bromo-4-iodo-3-methoxypyridine C6H5BrINO Br (C2), I (C4) 2.8–3.1 Limited data
2-Bromo-4,6-dinitroaniline C6H4BrN3O4 Br (C2), NO2 (C4, C6) 1.5–2.0 Exceeds limits (282 µg/g)
3-Bromo-5-Methoxypyridine C6H6BrNO Br (C3) 1.8–2.2 Compliant

*Predicted properties based on analogs.

Health and Environmental Risks

  • Mutagenicity : Brominated and chlorinated pyridines (e.g., 2-bromo-4,6-dinitroaniline) are linked to DNA alkylation, necessitating strict handling protocols .
  • Regulatory Gaps : Many analogs (e.g., 2-bromo-6-chloro-3-methoxypyridine) lack comprehensive toxicity data, highlighting the need for extended REACH evaluations .

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